molecular formula C9H6BrNO2 B1391009 3-bromo-5-hydroxy-2(1H)-quinolinone CAS No. 1192263-85-6

3-bromo-5-hydroxy-2(1H)-quinolinone

Cat. No.: B1391009
CAS No.: 1192263-85-6
M. Wt: 240.05 g/mol
InChI Key: FRFNVCCFWPMVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5-hydroxy-2(1H)-quinolinone is a chemical compound with the molecular formula C9H6BrNO2 It is a derivative of quinolinone, featuring a bromine atom at the 3-position and a hydroxyl group at the 5-position

Scientific Research Applications

3-bromo-5-hydroxy-2(1H)-quinolinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302+H312+H332;H315;H319;H335 . This suggests that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-hydroxy-2(1H)-quinolinone typically involves the bromination of 5-hydroxy-2(1H)-quinolinone. One common method is to react 5-hydroxy-2(1H)-quinolinone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-hydroxy-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to form 5-hydroxy-2(1H)-quinolinone.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 5-hydroxy-2(1H)-quinolinone.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-bromo-5-hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-hydroxy-3-picoline: Similar in structure but with a different substitution pattern.

    5-hydroxy-2(1H)-quinolinone: Lacks the bromine atom at the 3-position.

    3-bromo-2-hydroxyquinoline: Similar but with the hydroxyl group at a different position.

Uniqueness

3-bromo-5-hydroxy-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a hydroxyl group on the quinolinone scaffold makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-4-5-7(11-9(6)13)2-1-3-8(5)12/h1-4,12H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFNVCCFWPMVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)Br)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-hydroxy-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
3-bromo-5-hydroxy-2(1H)-quinolinone
Reactant of Route 3
Reactant of Route 3
3-bromo-5-hydroxy-2(1H)-quinolinone
Reactant of Route 4
3-bromo-5-hydroxy-2(1H)-quinolinone
Reactant of Route 5
Reactant of Route 5
3-bromo-5-hydroxy-2(1H)-quinolinone
Reactant of Route 6
Reactant of Route 6
3-bromo-5-hydroxy-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.